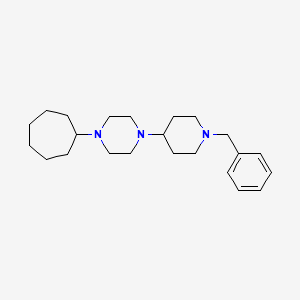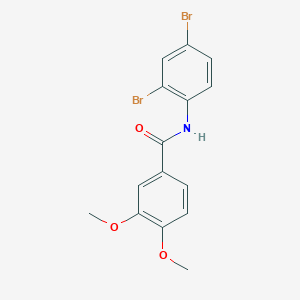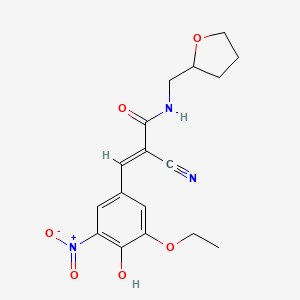![molecular formula C13H17N5O3 B10887587 1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)
1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of 4-METHYL-1H-PYRAZOLE, which is then alkylated with 1-BROMO-3-CHLOROPROPANE to form 3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL CHLORIDE. This intermediate is then reacted with 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of automated reactors, precise temperature control, and continuous flow techniques. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-METHYL-3-(4-METHYL-1H-PYRAZOL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Lacks the propyl chain, resulting in different reactivity and biological activity.
3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar structure but with a propanoic acid group instead of a pyrazole ring.
1-METHYL-3-(1H-PYRAZOL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar but without the methyl group on the second pyrazole ring.
Uniqueness: 1-METHYL-3-({[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its dual pyrazole structure connected by a propyl chain, which imparts distinct chemical and biological properties. This structure allows for versatile reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H17N5O3 |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-methyl-3-[3-(4-methylpyrazol-1-yl)propylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H17N5O3/c1-9-6-15-18(7-9)5-3-4-14-12(19)11-10(13(20)21)8-17(2)16-11/h6-8H,3-5H2,1-2H3,(H,14,19)(H,20,21) |
InChI Key |
KFLSDIYSXYOYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=NN(C=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10887524.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)

![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)


![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887561.png)

![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887579.png)
![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
